molecular formula C8H7N3O2 B1496494 5-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one

5-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one

Cat. No.: B1496494
M. Wt: 177.16 g/mol
InChI Key: QTOISOPIWLUDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyridopyrimidines This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[3,4-d]pyrimidin-4(3H)-one, 5-methoxy- typically involves the directed lithiation of 2-substituted 5-aminopyridine derivatives. The process begins with the lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines using butyllithium (BuLi) and tetramethylethylenediamine (TMEDA) in diethyl ether at -10°C. The resulting 4-lithio derivatives are then quenched with carbon dioxide to form the corresponding C-4 carboxylic acids. Hydrolysis of the protecting groups with trifluoroacetic acid (TFA) or aqueous potassium hydroxide (KOH) yields 2-substituted 5-aminopyridine-4-carboxylic acids, which are subsequently converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or formamidine acetate .

Industrial Production Methods

Industrial production methods for pyrido[3,4-d]pyrimidin-4(3H)-one, 5-methoxy- are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents at various positions on the pyridopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

5-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrido[3,4-d]pyrimidin-4(3H)-one, 5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrido[3,4-d]pyrimidin-4(3H)-one, 5-methoxy- include other pyridopyrimidines such as pyrido[4,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and substituents.

Uniqueness

5-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one is unique due to the presence of the methoxy group at the 5-position, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other pyridopyrimidines and contributes to its specific reactivity and biological activity.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N3O2/c1-13-6-3-9-2-5-7(6)8(12)11-4-10-5/h2-4H,1H3,(H,10,11,12)

InChI Key

QTOISOPIWLUDEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CN=C1)N=CNC2=O

Origin of Product

United States

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